2-Hydroxy-N-(piperidin-4-yl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-N-(piperidin-4-yl)benzamide hydrochloride is a chemical compound that features a benzamide core with a piperidine ring attached to the nitrogen atom. This compound is of interest due to its potential pharmacological applications, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(piperidin-4-yl)benzamide hydrochloride typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with piperidine to yield 2-hydroxy-N-(piperidin-4-yl)benzamide.
Hydrochloride Formation: The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-(piperidin-4-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide can be used.
Major Products
Oxidation: Formation of 2-oxo-N-(piperidin-4-yl)benzamide.
Reduction: Formation of 2-hydroxy-N-(piperidin-4-yl)benzylamine.
Substitution: Formation of 2-chloro-N-(piperidin-4-yl)benzamide or 2-methyl-N-(piperidin-4-yl)benzamide.
Scientific Research Applications
2-Hydroxy-N-(piperidin-4-yl)benzamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-(piperidin-4-yl)benzamide hydrochloride involves its interaction with specific molecular targets. For example, it has been shown to activate hypoxia-inducible factor 1 pathways, which play a crucial role in cellular responses to low oxygen levels . This activation can lead to the expression of genes involved in cell survival, metabolism, and angiogenesis.
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)benzamide: Lacks the hydroxyl group, which may affect its pharmacological properties.
2-Hydroxy-N-(piperidin-4-yl)benzylamine: Similar structure but with an amine group instead of an amide.
2-Chloro-N-(piperidin-4-yl)benzamide: Substituted with a chlorine atom instead of a hydroxyl group.
Uniqueness
2-Hydroxy-N-(piperidin-4-yl)benzamide hydrochloride is unique due to the presence of both a hydroxyl group and a piperidine ring, which can influence its chemical reactivity and biological activity. The hydroxyl group can participate in hydrogen bonding, potentially enhancing its interaction with biological targets.
Properties
IUPAC Name |
2-hydroxy-N-piperidin-4-ylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-11-4-2-1-3-10(11)12(16)14-9-5-7-13-8-6-9;/h1-4,9,13,15H,5-8H2,(H,14,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLCWGAIWWDYRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=CC=C2O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.